molecular formula C10H19NO B1475260 1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol CAS No. 1593394-24-1

1-(Cyclopropylmethyl)-3-methylpiperidin-4-ol

Cat. No.: B1475260
CAS No.: 1593394-24-1
M. Wt: 169.26 g/mol
InChI Key: WGKOKQSWGRCLSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Applications in Plant Science and Food Preservation

1-Methylcyclopropene (1-MCP) is extensively researched for its role in inhibiting ethylene action, thereby delaying ripening and senescence in fruits and vegetables. It provides a tool for scientists to advance understanding of ethylene's role in plant biology, offering potential applications in agriculture and food preservation. Effective concentrations are low, making it an economical choice for commercial use in extending the shelf life of a broad range of fruits, vegetables, and floriculture crops. 1-MCP is most effective when applied at specific temperatures and durations, depending on the commodity treated. Its use has been adopted by many apple industries worldwide, demonstrating its commercial viability and the potential for application to other fruits and vegetables (Blankenship & Dole, 2003; Watkins, 2006).

Effects on Non-Climacteric Fruit Crops

Further research has explored the effects of 1-MCP on non-climacteric fruit crops, which do not typically ripen in response to ethylene. These studies reveal that 1-MCP can inhibit senescence processes and development of physiological disorders in these fruits, suggesting potential for broader agricultural applications. The specific effects of 1-MCP vary among different fruit crops, indicating the need for tailored application strategies to optimize benefits (Li et al., 2016).

Stabilization and Controlled Release of Gaseous Compounds

Research into the stabilization and controlled release of gaseous active compounds, including 1-MCP, addresses the challenge of delivering these compounds effectively to extend the shelf life of fresh produce. This area of study focuses on developing formulations that allow for the controlled release of active compounds, potentially enabling broader and more efficient use in postharvest management of fruits and vegetables (Chen et al., 2020).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact .

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-6-11(5-4-10(8)12)7-9-2-3-9/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOKQSWGRCLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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